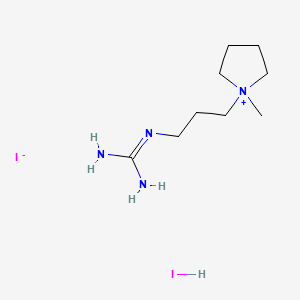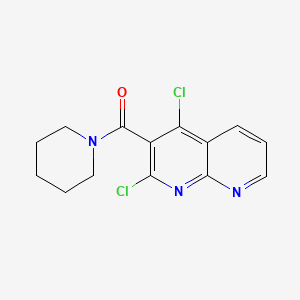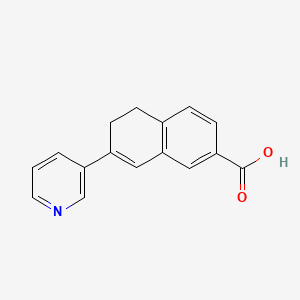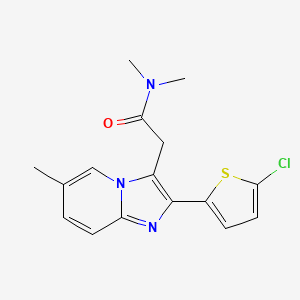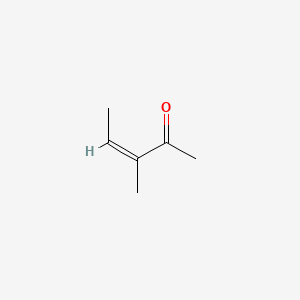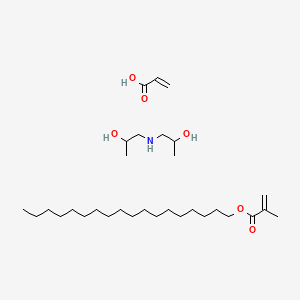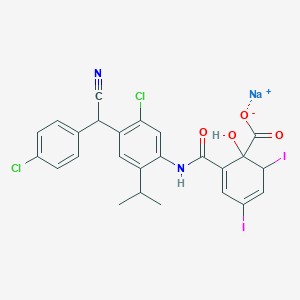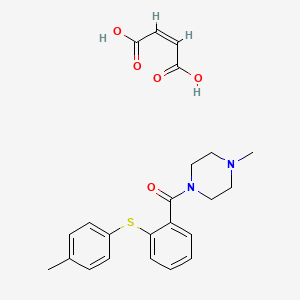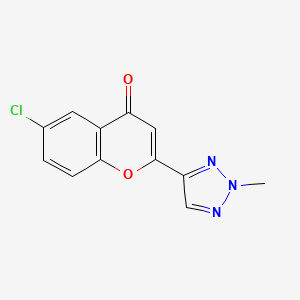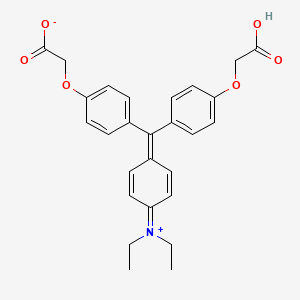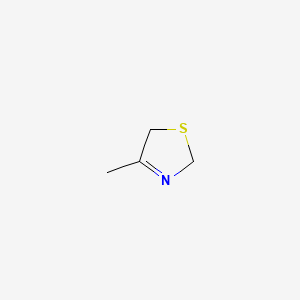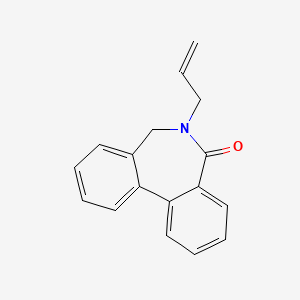
Oxazapetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazapetine is a seven-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure It belongs to the class of oxazepines, which are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazapetine typically involves multicomponent reactions (MCRs) and cyclocondensation reactions. One common method is the reaction of 2-aminophenols with substituted benzaldehydes under basic conditions, often facilitated by microwave irradiation to achieve high yields in a short reaction time . Another approach involves the use of copper catalysis for the one-pot synthesis of oxazepine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the Ugi four-component reaction followed by intramolecular O-arylation. This method allows for the efficient and high-yield production of oxazepine derivatives, making it suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Oxazapetine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxazepine N-oxides.
Reduction: Reduction of this compound can yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted oxazepine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Oxazapetine and its derivatives have been extensively studied for their wide range of biological and pharmacological activities. Some key applications include:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in enzyme inhibition and protein interactions.
Medicine: Exhibits antiepileptic, antifungal, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
Oxazapetine exerts its effects by interacting with specific molecular targets and pathways. It is known to potentiate the effect of gamma-aminobutyric acid (GABA) on GABA(A) receptors, which are the main inhibitory neurotransmitter receptors in the mammalian brain . This interaction leads to increased neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of neuronal activity .
Comparación Con Compuestos Similares
Oxazapetine can be compared with other similar compounds such as:
Benzodiazepines: Like this compound, benzodiazepines also interact with GABA(A) receptors but differ in their chemical structure and pharmacokinetic properties.
Thiazepines: These compounds contain sulfur instead of oxygen in the ring structure and exhibit different biological activities.
Diazepines: Contain two nitrogen atoms in the ring and are known for their use as anxiolytics and anticonvulsants.
Propiedades
Número CAS |
71803-45-7 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
6-prop-2-enyl-7H-benzo[d][2]benzazepin-5-one |
InChI |
InChI=1S/C17H15NO/c1-2-11-18-12-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17(18)19/h2-10H,1,11-12H2 |
Clave InChI |
CJYMMGASBJQWIX-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


